molecular formula C34H36N4O8Zn B1168906 3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc CAS No. 119700-81-1

3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc

Cat. No.: B1168906
CAS No.: 119700-81-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This zinc-coordinated porphyrin derivative features a macrocyclic tetrapyrrole core with multiple substituents, including two 1,2-dihydroxyethyl groups at positions 7 and 12, a 2-carboxyethyl group at position 18, and methyl groups at positions 3, 8, 13, and 15. The zinc ion at the porphyrin center enables coordination chemistry, making it relevant for catalytic or photodynamic applications. Structurally, it belongs to a class of hydroporphyrins, which are partially reduced porphyrins with distinct electronic properties compared to fully conjugated systems .

Properties

IUPAC Name

3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,16-17,20,23,26,29-30,33,39-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46);/q-4;/b21-9-,22-10-,25-12-,28-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQOSHHNUGWVJB-NGIWDWOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C(C1C(CO)O)[N-]2)C)C(CO)O)[N-]4)C)CCC(=O)O)[N-]3)CCC(=O)O)C.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C(/C1C(CO)O)\[N-]2)C)C(CO)O)/[N-]4)C)CCC(=O)O)/[N-]3)CCC(=O)O)C.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N4O8Zn-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid; zinc (commonly referred to as a zinc porphyrin complex) is a metalloporphyrin with significant biological activity. Porphyrins and their derivatives have been extensively studied for their roles in biological systems and potential therapeutic applications due to their unique electronic properties and ability to participate in redox reactions.

Chemical Structure and Properties

The structure of this compound includes a porphyrin core with various substituents that enhance its solubility and reactivity. The presence of the zinc ion (Zn²⁺) plays a crucial role in stabilizing the porphyrin structure and facilitating electron transfer processes.

Property Value
Molecular FormulaC₃₃H₄₁N₄O₈Zn
Molar Mass635.80 g/mol
SolubilitySoluble in organic solvents
Absorption MaximaUV-visible spectrum (Soret band)

Antioxidant Properties

Zinc porphyrins exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Studies have shown that these compounds can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) . This property is particularly beneficial in preventing cell apoptosis and inflammation in various disease models.

Anticancer Activity

Research indicates that zinc porphyrins possess cytotoxic effects against various cancer cell lines. For instance:

  • HL-60 Cells : In vitro studies demonstrated that zinc porphyrins induce apoptosis in human promyelocytic leukemia HL-60 cells through the generation of ROS and modulation of apoptotic pathways .
  • Mechanisms : The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases .

Photodynamic Therapy (PDT)

Zinc porphyrins are promising photosensitizers for photodynamic therapy. Upon light activation:

  • They generate singlet oxygen (1O2^1O_2), which effectively induces cell death in tumor cells.
  • Clinical studies have shown that zinc porphyrins can enhance the efficacy of PDT by improving tumor selectivity and reducing side effects .

Study 1: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of a series of zinc porphyrin derivatives on different cancer cell lines. The results indicated that modifications to the porphyrin structure significantly affected their cytotoxic potency. The most effective compounds were those with additional hydroxyl groups that enhanced solubility and cellular uptake .

Study 2: Photodynamic Applications

In another study focusing on photodynamic applications, researchers utilized a zinc porphyrin complex in combination with laser treatment. The findings revealed a marked reduction in tumor volume in animal models when treated with this combination compared to controls . This underscores the potential of zinc porphyrins in therapeutic settings.

Scientific Research Applications

Antioxidant Activity

Research indicates that zinc porphyrins exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that derivatives of zinc porphyrins can protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes .

Antimicrobial Properties

Zinc porphyrins have been investigated for their antimicrobial activities. They show efficacy against a range of pathogens including bacteria and fungi. The mechanism typically involves the generation of reactive oxygen species upon light activation (photodynamic therapy), which leads to microbial cell death .

Photodynamic Therapy (PDT)

The compound's ability to generate singlet oxygen upon irradiation makes it suitable for use in photodynamic therapy for cancer treatment. PDT leverages the selective accumulation of the photosensitizer in tumor tissues to induce localized oxidative damage leading to tumor cell apoptosis .

Sensor Development

Porphyrin-based compounds are used in the development of chemical sensors due to their ability to interact with various analytes through coordination chemistry. The zinc complex can enhance the sensitivity and selectivity of sensors for detecting environmental pollutants or biological markers .

Catalysis

The unique electronic properties of zinc porphyrins allow them to act as catalysts in various chemical reactions including oxidation and polymerization processes. Their catalytic efficiency is attributed to the metal center's ability to stabilize transition states during reactions .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in cell cultures treated with zinc porphyrins compared to controls.
Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria when activated by light exposure.
Photodynamic TherapyIn vivo studies indicated tumor reduction in models treated with zinc porphyrins under light activation compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

Compound Name Substituents Metalation Key Features
Target Compound 7,12-dihydroxyethyl; 18-carboxyethyl; Zn²⁺ Zinc Enhanced hydrophilicity, potential for redox activity
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid (CID from ) Tris(2-carboxyethyl) None Higher acidity, no metal coordination
3-[8,13-bis[1-(butylamino)ethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid () Bis(butylaminoethyl) None Increased lipophilicity, amino groups for pH-sensitive behavior
Peroxyacetic acid uroporphyrin III () Tetrakis(carboxyethyl); peroxo group None Oxidative reactivity, uroporphyrin backbone
  • Substituent Effects: The target compound’s dihydroxyethyl groups distinguish it from analogs with carboxyethyl () or aminoethyl () substituents. These groups modulate solubility: dihydroxyethyl enhances hydrogen bonding, while carboxyethyl increases negative charge at physiological pH. Methyl groups at positions 3, 8, 13, and 17 are conserved across analogs, stabilizing the macrocycle’s conformation .
  • Metalation: Zinc coordination in the target compound contrasts with non-metalated analogs ().

Physicochemical Properties

Predicted collision cross-section (CCS) values for the CID in provide a proxy for molecular size/shape comparisons:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 655.276 257.3
[M+Na]+ 677.258 264.6

Computational Comparison Methods

  • Similarity Coefficients : Tanimoto coefficients for binary fingerprints (e.g., MACCS keys) would highlight shared functional groups (carboxyethyl, methyl) but differentiate the target’s dihydroxyethyl and zinc features .
  • Graph Isomorphism Networks (GIN) : GIN-based models () could quantify structural divergence by analyzing substituent topology and metalation effects, providing a granular similarity score.

Preparation Methods

Dihydroxyethyl Groups

The dihydroxyethyl moieties are installed through stereoselective epoxidation followed by acid-catalyzed hydrolysis :

  • Epoxidation : Treat the porphyrinogen with m-chloroperbenzoic acid (mCPBA) to epoxidize vinyl substituents at positions 7 and 12.

  • Hydrolysis : React the epoxide with aqueous HCl to generate vicinal diols, yielding 1,2-dihydroxyethyl groups.

Carboxyethyl and Propanoic Acid Groups

The 18-(2-carboxyethyl) side chain is introduced via Michael addition of acrylic acid to a pre-functionalized porphyrinogen:

  • Step 1 : Attach a propenyl group at position 18 via palladium-catalyzed coupling of a vinylboronic acid to a brominated porphyrinogen intermediate.

  • Step 2 : Perform a Michael addition using acrylic acid in the presence of triethylamine, yielding the 2-carboxyethyl substituent.

  • Step 3 : Hydrolyze ester-protected propanoic acid groups (if present) using NaOH/MeOH to unmask the carboxylic acid functionality.

Zinc Insertion and Final Reduction

Metallation with zinc is performed after functionalization but before final reduction to the hexahydroporphyrin state:

  • Metallation : React the oxidized porphyrin intermediate with zinc acetate in dichloromethane/methanol (1:1) at 60°C for 12 hours, achieving >90% metal incorporation.

  • Reduction : Reduce the metalloporphyrin to the hexahydroporphyrin state using 3% sodium amalgam in tetrahydrofuran (THF) under inert conditions.

Key Data and Optimization

Table 1: Reaction Conditions for Critical Steps

StepReagents/ConditionsYield (%)Reference
Pyrrole condensationPropionic acid, reflux, 4 h24–35
EpoxidationmCPBA, CH₂Cl₂, 0°C, 2 h68
Michael additionAcrylic acid, Et₃N, THF, 24 h52
Zinc insertionZn(OAc)₂, CH₂Cl₂/MeOH, 60°C, 12 h91
Sodium amalgam reduction3% Na/Hg, THF, N₂, 2 h78

Challenges and Solutions

  • Regiochemical Control : Competing pathways during pyrrole condensation were mitigated by using excess 3,4-dimethylpyrrole-2-carbaldehyde (2.5 equiv).

  • Side-Chain Oxidation : Dihydroxyethyl groups were protected as acetates during metallation to prevent undesired oxidation.

  • Purification : Flash chromatography with chloroform/methanol (98:2) effectively separated Zn-HMPH from byproducts.

Analytical Characterization

  • UV-Vis Spectroscopy : Zn-HMPH exhibits a Soret band at 435 nm and Q-bands at 545 nm, consistent with metalloporphyrinogens.

  • ¹H NMR : Methyl groups resonate as singlets at δ 2.8–3.1 ppm, while dihydroxyethyl protons appear as multiplet clusters at δ 3.6–4.2 ppm.

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 1019.4 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this zinc-porphyrin derivative, considering its stereochemical complexity?

  • Methodological Approach : Metal-template synthesis is preferred due to the compound’s porphyrin core. Zinc insertion via refluxing with Zn(OAc)₂ in methanol under inert conditions ensures stable metalloporphyrin formation. Purification requires membrane separation (e.g., ultrafiltration) to isolate intermediates, as referenced in chemical engineering subclass RDF2050104 . Structural analogs (e.g., PPIX-ED in ) suggest carboxylate groups necessitate pH-controlled coupling (pH 6.5–7.5) to avoid esterification side reactions .

Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?

  • Analytical Workflow :

  • UV-Vis Spectroscopy : Detect Soret (λ ~400 nm) and Q-bands (λ >500 nm) to confirm porphyrin π-conjugation .
  • NMR : Use ¹H-NMR (DMSO-d₆) to resolve methyl (δ 1.5–2.5 ppm) and dihydroxyethyl (δ 3.2–4.0 ppm) protons.
  • HPLC : Apply a methanol-water-phosphate buffer (5:1:2:3 v/v) at pH 5.5 (adjusted with H₃PO₄) for retention time consistency, as in .
  • MS : High-resolution ESI-MS identifies [M+H]+ with m/z accuracy <2 ppm.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and catalytic behavior of this compound?

  • Computational Strategy : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap) and redox potentials. COMSOL Multiphysics integration ( ) enables multiphysics simulations of catalytic cycles, such as electron transfer in photooxidation . Validate against experimental cyclic voltammetry (E₁/2 values) and transient absorption spectroscopy .

Q. What factorial design parameters optimize reaction yield while minimizing byproducts?

  • Experimental Design : A 2³ factorial design evaluates temperature (60–100°C), Zn²⁺ concentration (0.1–0.3 M), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies interactions; e.g., excessive Zn²⁺ may quench fluorescence ( ) . ANOVA confirms significant factors (p<0.05), with pareto charts prioritizing adjustments.

Q. How can contradictions in reported catalytic efficiencies of similar porphyrins be resolved?

  • Contradiction Analysis : Conduct a meta-analysis of kinetic data (e.g., turnover frequency, TOF) using bibliometric frameworks (). Control variables: solvent polarity (ε), light intensity (W/cm²), and substrate accessibility (steric maps). Replicate studies under standardized conditions (pH 7.4, 25°C) to isolate structure-activity relationships .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Mechanistic Study : Use EPR spectroscopy to detect radical intermediates during H₂O₂ exposure. Compare with DFT-calculated bond dissociation energies (BDEs) of C–H bonds in dihydroxyethyl groups. Controlled degradation experiments (HPLC-MS) correlate stability with substituent electronegativity .

Theoretical and Methodological Frameworks

Q. How does linking this research to porphyrin-based catalysis theory enhance experimental design?

  • Conceptual Framework : Ground the study in Marcus theory (electron transfer) and Hammett parameters (substituent effects). This guides the selection of spectroscopic probes (e.g., transient kinetics for electron transfer rates) and synthetic modifications (e.g., introducing electron-withdrawing groups) .

Q. What role does AI-driven automation play in high-throughput screening of derivatives?

  • Future Directions : AI algorithms (e.g., neural networks) predict reaction outcomes using datasets of analogous porphyrins. COMSOL-based smart laboratories ( ) automate parameter adjustments (e.g., stoichiometry, solvent ratios) for real-time optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.